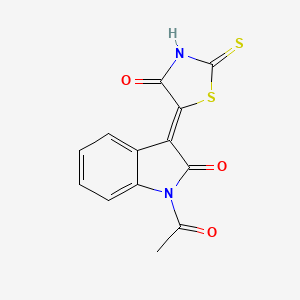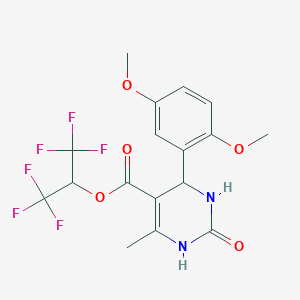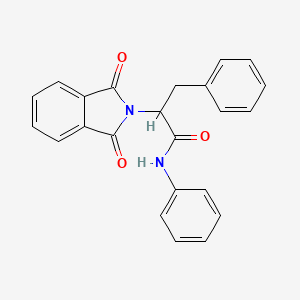![molecular formula C20H14Br2N2O2 B11707281 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-2-{(E)-[(4-{[(E)-(5-Brom-2-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol ist eine komplexe organische Verbindung mit der Summenformel C20H14Br2N2O2. Diese Verbindung zeichnet sich durch das Vorhandensein von Bromatomen und Imingruppen aus, was sie zu einem wichtigen Forschungsobjekt in verschiedenen Bereichen der Chemie und Materialwissenschaften macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-2-{(E)-[(4-{[(E)-(5-Brom-2-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol erfolgt in der Regel durch eine Kondensationsreaktion zwischen 4,4’-Diaminodiphenylether und o-Vanillin in Methanol. Die Reaktion wird bei Raumtemperatur durchgeführt und führt zur Bildung eines orangefarbenen Niederschlags, der dann filtriert und mit Methanol gewaschen wird, um das reine Imin zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.
Reduktion: Reduktionsreaktionen können die Imingruppen angreifen und diese in Amine umwandeln.
Substitution: Die Bromatome in der Verbindung können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Produkte können Chinone oder andere oxidierte Derivate sein.
Reduktion: Die Hauptprodukte sind die entsprechenden Amine.
Substitution: Abhängig vom Nucleophil können die Produkte von hydroxylsubstituierten bis hin zu aminierten Derivaten variieren.
Wissenschaftliche Forschungsanwendungen
4-Brom-2-{(E)-[(4-{[(E)-(5-Brom-2-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Aufgrund seiner bioaktiven Eigenschaften werden seine potenziellen therapeutischen Anwendungen untersucht.
Industrie: Bei der Entwicklung fortschrittlicher Materialien, wie z. B. Polymeren und Farbstoffen, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-{(E)-[(4-{[(E)-(5-Brom-2-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Imingruppen der Verbindung können mit Aminogruppen in Proteinen Schiff-Basen bilden, was möglicherweise ihre Funktion verändert. Zusätzlich kann die phenolische Hydroxylgruppe an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung beeinflusst .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound’s imine groups can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-2-{(E)-[(4-{[(E)-(2-Brom-5-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol: Ähnliche Struktur, aber mit unterschiedlichen Substitutionsschemata.
2,4-Dibrom-6-{(E)-[(2-{[(E)-(3,5-Dibrom-2-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol: Enthält zusätzliche Bromatome, was zu unterschiedlicher Reaktivität und Eigenschaften führt.
Einzigartigkeit
Die Einzigartigkeit von 4-Brom-2-{(E)-[(4-{[(E)-(5-Brom-2-hydroxyphenyl)methyliden]amino}phenyl)imino]methyl}phenol liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl von Bromatomen als auch von Imingruppen. Diese Kombination verleiht ihm ausgeprägte chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H14Br2N2O2 |
|---|---|
Molekulargewicht |
474.1 g/mol |
IUPAC-Name |
4-bromo-2-[[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-1-7-19(25)13(9-15)11-23-17-3-5-18(6-4-17)24-12-14-10-16(22)2-8-20(14)26/h1-12,25-26H |
InChI-Schlüssel |
QFCXAUDCWUSXQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)N=CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)

![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)
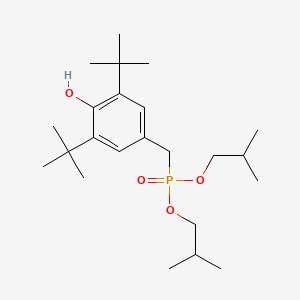
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)

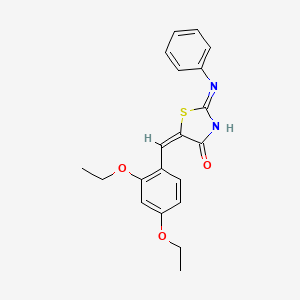
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

